1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two methoxy groups and two 4-methylphenylamino groups attached to the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The 4 and 8 positions are then functionalized with 4-methylphenylamino groups. This can be done through nucleophilic aromatic substitution reactions using 4-methylphenylamine and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: Used as a dye or pigment in the textile and printing industries.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione involves its interaction with molecular targets and pathways. The methoxy and amino groups may play a role in its binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxyanthraquinone: Lacks the amino groups but has similar methoxy substitutions.
4,8-Diaminoanthraquinone: Contains amino groups but lacks methoxy substitutions.
Anthraquinone: The parent compound without any substitutions.
Uniqueness
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is unique due to the combination of methoxy and amino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
144860-31-1 |
---|---|
Molecular Formula |
C30H26N2O4 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1,5-dimethoxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c1-17-5-9-19(10-6-17)31-21-13-15-23(35-3)27-25(21)29(33)28-24(36-4)16-14-22(26(28)30(27)34)32-20-11-7-18(2)8-12-20/h5-16,31-32H,1-4H3 |
InChI Key |
QHCZHAGYTBWRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)OC)C(=O)C4=C(C=CC(=C4C3=O)OC)NC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.